molecular formula C7H3BrO2S2 B2989045 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1378448-42-0

5-Bromothieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B2989045
CAS No.: 1378448-42-0
M. Wt: 263.12
InChI Key: PMZFZHLHTDFWBI-UHFFFAOYSA-N
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Description

5-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. Its synthesis typically involves Suzuki coupling of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde with boronic acids or bromination of precursor thieno[3,2-b]thiophene derivatives . The compound has garnered attention for its applications in medicinal chemistry, particularly as a potent GPR35 agonist (EC₅₀ = 0.12 µM in HT-29 cells) , and in materials science due to its conjugated π-system, which is advantageous for organic semiconductors and optical chemosensors .

Properties

IUPAC Name

5-bromothieno[3,2-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZFZHLHTDFWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378448-42-0
Record name 5-bromothieno[3,2-b]thiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring. The subsequent carboxylation step can be achieved using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to form the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thieno[3,2-b]thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

5-Bromothieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Bromine vs. Chlorine : Replacement of bromine with chlorine (e.g., 5-chloro analogue) abolishes GPR35 agonist activity, highlighting the critical role of bromine in receptor interaction .
  • Core Structure: Benzo[b]thiophene analogues (e.g., 5-bromobenzo[b]thiophene-2-carboxylic acid) exhibit reduced conjugation and lack reported bioactivity compared to the thieno[3,2-b]thiophene backbone .

Functional Group Modifications

Table 2: Impact of Functional Group Changes on Activity

Modification Compound EC₅₀ (µM) Efficacy (% of Maximum) Reference
Carboxylic acid → Ethyl ester Compound 15a Inactive 0%
Removal of 6-Bromo and 3-Methyl groups Compound 10 >70 <20%
Methyl → Hexyl substitution Compound 11 ~6.5 54% decrease
Dithieno[3,2-b:2',3'-d]thiophene backbone Compound 13 Lower Reduced

Key Findings :

  • Carboxylic Acid Necessity : Esterification (e.g., ethyl carboxylate) renders the compound inactive, underscoring the carboxylic acid’s role in hydrogen bonding with GPR35 .
  • Substituent Effects : Removal of bromine or methyl groups reduces potency by >600-fold, while alkyl chain elongation (e.g., hexyl) decreases efficacy due to steric hindrance .

Biological Activity

5-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H3_3BrO2_2S2_2
  • Molecular Weight : 263.13 g/mol
  • SMILES : C1=C(SC2=C1SC(=C2)Br)C(=O)O
  • InChIKey : PMZFZHLHTDFWBI-UHFFFAOYSA-N

The compound features a bromine atom at the 5-position of the thiophene ring, which contributes to its unique chemical properties and potential reactivity in biological systems .

Biological Activities

Research on the biological activity of this compound is still emerging, but related compounds have shown promising results in various studies:

  • Antimicrobial Activity : Thiophene derivatives are often evaluated for their antimicrobial properties. Initial studies suggest that this compound may exhibit similar activities, potentially effective against bacterial strains such as Staphylococcus aureus and Escherichia coli due to structural similarities with other active thiophene derivatives.
  • Anti-inflammatory Properties : Compounds with fused thiophene structures often demonstrate anti-inflammatory effects. The bromine substituent may enhance these activities by influencing interactions with inflammatory pathways or enzymes.
  • Anticancer Potential : Preliminary investigations indicate that compounds in this class may possess anticancer properties. Research into similar structures has highlighted their ability to inhibit cancer cell proliferation, suggesting a need for further exploration of this compound in this context.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial growth.
  • Cellular Interaction : Its structure allows for interaction with cellular targets, potentially disrupting normal cellular functions in pathogens or cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Thieno[3,2-b]thiophene-2-carboxylic acidLacks bromine substituentMore reactive due to absence of halogen
5-Chlorothieno[3,2-b]thiophene-2-carboxylic acidChlorine instead of bromineDifferent electronic properties due to chlorine
5-Methylthieno[3,2-b]thiophene-2-carboxylic acidMethyl group at the 5-positionAlters solubility and potential biological activity

The presence of bromine in this compound enhances its reactivity compared to these compounds, potentially leading to novel applications in drug development and organic synthesis.

Research Findings and Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing thiophene derivatives found that variations in substituents significantly influenced biological activity. The researchers noted that compounds with halogen substitutions often exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
  • Minimum Inhibitory Concentration (MIC) Studies : Although specific MIC values for this compound are not yet available, related studies on similar thiophene compounds report MIC values against S. aureus ranging from 32 µg/mL to >256 µg/mL depending on structural modifications. These findings underscore the importance of ongoing research into this compound's efficacy against resistant strains .

Q & A

Basic: What are the primary synthetic routes for 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid, and how is purity optimized?

The synthesis typically involves bromination of a thiophene precursor followed by carboxylation. For example, the Schmidt reaction (used for analogous compounds) employs a primary amine reacting with a halogenated carboxylic acid derivative in a solvent like dichloromethane, with a base (e.g., KOH) to drive the reaction . Purity optimization includes:

  • Recrystallization from ethanol/water mixtures.
  • Chromatographic purification (silica gel, eluent: hexane/ethyl acetate gradient).
  • Monitoring via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥98% purity .

Advanced: How can reaction conditions be tailored to improve yield in large-scale synthesis?

Key variables include:

  • Temperature control : Maintaining 0–5°C during bromination prevents side reactions (e.g., di-bromination) .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps increase efficiency .
  • In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆, 400 MHz): Peaks at δ 7.85 (s, 1H, thiophene-H), δ 13.2 (s, 1H, -COOH) confirm structure .
    • ¹³C NMR identifies the bromine-substituted carbon at δ 125–130 ppm .
  • Mass spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 256.0 (theoretical 257.1) .
  • Elemental analysis : Confirms C, H, S, Br content within ±0.3% of theoretical values .

Advanced: How do structural modifications influence its biological activity in anti-inflammatory studies?

Derivatives with electron-withdrawing groups (e.g., -NO₂ at position 3) show enhanced COX-2 inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for parent compound) . Methodological considerations:

  • Docking studies : Use AutoDock Vina to predict binding affinity to COX-2 (PDB: 5KIR).
  • In vitro assays : Measure IL-6/TNF-α suppression in LPS-induced macrophages (EC₅₀: 5–20 µM) .
  • Control experiments : Compare with indomethacin to validate assay reliability .

Basic: What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (LD₅₀ dermal: >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to prevent inhalation (LC₅₀ inhalational: >5 mg/L in mice) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .

Advanced: How can conflicting biological activity data be resolved in structure-activity studies?

Conflicting data (e.g., variable IC₅₀ values across studies) require:

  • Dose-response validation : Repeat assays with 8–10 concentration points to ensure curve accuracy.
  • Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation .
  • Orthogonal assays : Combine COX inhibition with NF-κB luciferase reporter assays to confirm mechanism .

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